N-acetyl-Pro-Gly-Pro Peptide
Description
Contextualization within the Field of Bioactive Peptides and Matrikines
N-acetyl-Pro-Gly-Pro is classified as a matrikine, a bioactive peptide derived from the enzymatic breakdown of extracellular matrix (ECM) proteins like collagen. caymanchem.comresearchgate.net Matrikines are not merely inert byproducts of tissue remodeling; they are now recognized as potent signaling molecules that can modulate cellular activities such as cell migration, proliferation, and inflammation. researchgate.net
The generation of Ac-PGP occurs through the proteolytic cleavage of collagen, often initiated by matrix metalloproteinases (MMPs), followed by acetylation. phoenixbiotech.net This process links ECM degradation directly to inflammatory responses. phoenixbiotech.net Specifically, Ac-PGP is known to be a potent chemoattractant for neutrophils, a type of white blood cell crucial to the innate immune system. caymanchem.comglpbio.com It exerts this effect by interacting with chemokine receptors, particularly CXCR1 and CXCR2, on the surface of neutrophils. caymanchem.comphoenixbiotech.netjci.org This interaction triggers a cascade of events leading to neutrophil recruitment to sites of tissue injury or inflammation. phoenixbiotech.netjci.org
The activity of Ac-PGP highlights a sophisticated feedback loop in which the breakdown of the structural matrix of tissues generates signals that actively guide the immune response. researchgate.net This positions Ac-PGP as a key player in the complex interplay between tissue damage, inflammation, and repair.
Historical Perspective on the Discovery and Initial Characterization
The discovery of N-acetyl-Pro-Gly-Pro as a bioactive peptide can be traced back to studies investigating the inflammatory response to chemical injury in the cornea. In 1995, Pfister and colleagues identified two tripeptides, N-acetyl-Pro-Gly-Pro (N-α-PGP) and N-methyl-PGP, generated from the alkali degradation of the whole cornea. jci.orgnih.gov Their research demonstrated that these peptides were chemotactic for neutrophils, suggesting they were the initial triggers for the neutrophil invasion observed in alkali-injured corneas. nih.govarvojournals.org
Subsequent research focused on elucidating the structural features responsible for its bioactivity. Studies involving synthetic peptide analogs revealed that the N-acetyl group is an important structural component for its potent chemotactic activity. arvojournals.org The unacetylated form, PGP, also exhibits chemoattractant properties but is significantly less potent. researchgate.netnih.gov Further investigations established that Ac-PGP shares structural homology with a key domain of CXC chemokines like interleukin-8 (IL-8), which explains its ability to bind to and activate CXCR receptors. nih.govnih.gov This discovery was a crucial step in understanding the molecular mechanism behind Ac-PGP's pro-inflammatory effects.
Overview of Current Research Trajectories and Academic Significance
Current research on N-acetyl-Pro-Gly-Pro is multifaceted, exploring its role in a variety of disease contexts and as a potential therapeutic target. A significant area of investigation is its involvement in chronic inflammatory diseases of the lungs, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where elevated levels of Ac-PGP have been detected. caymanchem.comglpbio.com Studies have shown that Ac-PGP can induce the release of MMP-9 from neutrophils, creating a self-propagating cycle of collagen breakdown and further neutrophil recruitment, thus perpetuating chronic inflammation. plos.org
Beyond its pro-inflammatory role, emerging research suggests more complex functions for Ac-PGP and its precursor, PGP. For instance, PGP has been shown to have neuroprotective and anti-inflammatory properties in certain contexts, and it may play a role in wound repair and neuroregeneration. mdpi.comnih.gov There is also evidence that Ac-PGP can influence the production of various cytokines, enhancing the production of some while inhibiting others. medchemexpress.com
The academic significance of N-acetyl-Pro-Gly-Pro lies in its role as a bridge between extracellular matrix dynamics and immune cell signaling. It serves as a model for understanding how the degradation of structural proteins can actively regulate biological processes. Ongoing research continues to unravel the intricate signaling pathways it modulates and its broader implications in health and disease, opening new avenues for the development of novel therapeutic strategies.
Detailed Research Findings
| Research Area | Key Findings | References |
| Neutrophil Chemotaxis | N-acetyl-Pro-Gly-Pro is a potent chemoattractant for neutrophils, acting through CXCR1 and CXCR2 receptors. | caymanchem.comphoenixbiotech.netjci.org |
| Chronic Inflammatory Diseases | Elevated levels of Ac-PGP are found in chronic obstructive pulmonary disease (COPD) and cystic fibrosis, contributing to persistent inflammation. | caymanchem.comglpbio.com |
| Enzymatic Regulation | Ac-PGP is generated from collagen by matrix metalloproteinases (MMPs) and is resistant to degradation by leukotriene A4 hydrolase, unlike its precursor PGP. | nih.govplos.org |
| Structural-Activity Relationship | The N-acetyl group significantly enhances the chemotactic potency of the PGP peptide. | arvojournals.orgresearchgate.net |
| Neurobiology | The precursor peptide, PGP, exhibits neuroprotective effects and promotes neuroregeneration in experimental models. | mdpi.comnih.gov |
Properties
Molecular Weight |
311.34 |
|---|---|
Synonyms |
N-acetyl-PGP |
Origin of Product |
United States |
Endogenous Generation and Metabolic Regulation of N Acetyl Pro Gly Pro Peptide
Biogenesis from Extracellular Matrix Components
The primary source for the endogenous generation of N-acetyl-Pro-Gly-Pro is the breakdown of collagen, a major structural protein in the extracellular matrix (ECM). caymanchem.com This process involves the sequential action of several enzymes that release and modify the Pro-Gly-Pro (PGP) tripeptide, which is then N-terminally acetylated.
Collagen Degradation as a Primary Source
Collagen, with its characteristic repeating Gly-X-Y amino acid sequence, where X is often proline and Y is often hydroxyproline, is a rich reservoir of the PGP sequence. During tissue injury, inflammation, or normal tissue remodeling, collagen is subjected to degradation by a family of enzymes known as matrix metalloproteinases (MMPs). mdpi.com This initial cleavage is a critical step in releasing collagen fragments into the extracellular space.
Role of Matrix Metalloproteinases (MMPs) in Peptide Release
Matrix metalloproteinases, particularly MMP-8 (neutrophil collagenase) and MMP-9 (gelatinase B), are key enzymes in the initial breakdown of collagen. mdpi.com These proteases are often released by inflammatory cells, such as neutrophils, at sites of inflammation. mdpi.com They cleave the intact, triple-helical collagen molecule into smaller fragments. mdpi.com This enzymatic action disrupts the structural integrity of the ECM and makes the collagen fragments accessible to further proteolytic processing.
Contribution of Prolylendopeptidase (POP) in Fragment Generation
Following the initial degradation of collagen by MMPs, the resulting fragments are further processed by prolylendopeptidase (POP), also known as prolyl oligopeptidase. nih.gov POP is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues. This enzyme acts on the collagen fragments to generate the tripeptide Pro-Gly-Pro (PGP). nih.gov Neutrophils have been identified as a source of POP, indicating that these cells contain all the necessary enzymatic machinery to generate PGP from collagen. nih.gov
Pathways of N-terminal Acetylation
The biological activity of the PGP tripeptide is significantly enhanced by the addition of an acetyl group to its N-terminus, forming N-acetyl-Pro-Gly-Pro. nih.gov While the importance of this modification is well-established, the precise mechanisms of its acetylation are still under investigation.
Proposed Enzymatic Acetylation Mechanisms
The acetylation of PGP to N-acetyl-Pro-Gly-Pro is believed to be an enzymatic process. Human neutrophils have been shown to possess an enzymatic activity that can acetylate PGP. nih.gov However, the specific enzyme responsible for this reaction has not yet been definitively identified. nih.gov It is hypothesized that a member of the N-acetyltransferase (NAT) family of enzymes may be involved. NATs are responsible for the N-terminal acetylation of a wide variety of proteins and peptides, utilizing acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor. nih.gov Further research is needed to isolate and characterize the specific NAT responsible for PGP acetylation.
| Enzyme Family | Potential Role in N-acetyl-Pro-Gly-Pro Formation |
| Matrix Metalloproteinases (MMPs) | Initial degradation of collagen into smaller fragments. |
| Prolylendopeptidase (POP) | Cleavage of collagen fragments to generate Pro-Gly-Pro (PGP). |
| N-acetyltransferases (NATs) | Proposed to catalyze the N-terminal acetylation of PGP. |
Chemical Acetylation by Endogenous Reactive Aldehydes
In addition to enzymatic pathways, the possibility of non-enzymatic, chemical acetylation of PGP exists. Endogenous reactive aldehydes, which can be generated during metabolic processes and oxidative stress, are known to be capable of acetylating proteins and peptides. This non-enzymatic acetylation typically occurs under specific physiological conditions, such as an alkaline environment and high concentrations of acetyl-CoA, which are often found in the mitochondria. nih.gov However, there is currently no direct evidence to suggest that the acetylation of PGP occurs via this mechanism in the extracellular space where it is generated.
| Acetylation Pathway | Description | Evidence for PGP Acetylation |
| Enzymatic Acetylation | Catalyzed by N-acetyltransferase (NAT) enzymes using acetyl-CoA. | Neutrophils exhibit enzymatic activity that acetylates PGP, but the specific enzyme is unknown. |
| Chemical Acetylation | Non-enzymatic reaction with endogenous reactive aldehydes. | No direct evidence for this mechanism in the formation of N-acetyl-Pro-Gly-Pro. |
Degradation Pathways and Regulation of Bioavailability of N-acetyl-Pro-Gly-Pro Peptide
The biological activity of N-acetyl-Pro-Gly-Pro is intrinsically linked to its concentration in tissues, which is controlled by a balance between its generation from collagen and its degradation by specific enzymes. The bioavailability of this peptide is a critical factor in its physiological and pathological roles. Its degradation is not indiscriminate; rather, it is mediated by specific enzymatic pathways, while it exhibits resistance to others. This selective catabolism is crucial in modulating its effects.
Enzymatic Hydrolysis by Leukotriene A4 Hydrolase (LTA4H)
Leukotriene A4 Hydrolase (LTA4H) is a bifunctional enzyme known for its role in the biosynthesis of the pro-inflammatory mediator Leukotriene B4. In addition to this function, LTA4H also possesses aminopeptidase (B13392206) activity. This enzymatic action is responsible for the degradation of Pro-Gly-Pro (PGP), the non-acetylated precursor of N-acetyl-Pro-Gly-Pro. uniprot.org The inactivation of PGP by LTA4H serves as an anti-inflammatory control mechanism by breaking down this neutrophil chemoattractant. nih.gov
However, a pivotal aspect of N-acetyl-Pro-Gly-Pro's metabolic regulation is its resistance to degradation by LTA4H. nih.gov The N-terminal acetylation of the peptide effectively shields it from the aminopeptidase activity of LTA4H. This enzymatic resistance has significant biological implications, as it allows N-acetyl-Pro-Gly-Pro to persist in inflammatory environments where LTA4H is active, potentially prolonging its chemoattractant signaling.
| Enzyme | Substrate | Effect of N-acetylation | Reference |
| Leukotriene A4 Hydrolase (LTA4H) | Pro-Gly-Pro (PGP) | N-acetylation confers resistance to degradation. | nih.gov |
Angiotensin-Converting Enzyme (ACE)-Mediated Degradation
While resistant to LTA4H, N-acetyl-Pro-Gly-Pro is a substrate for another key enzyme: Angiotensin-Converting Enzyme (ACE). Research has demonstrated that ACE is capable of degrading N-acetyl-Pro-Gly-Pro. researchgate.net This finding establishes a significant pathway for the inactivation and clearance of the acetylated peptide.
The degradation of N-acetyl-Pro-Gly-Pro by ACE can be inhibited by ACE inhibitors, such as captopril (B1668294) and enalapril. In studies, the pre-incubation of serum with these inhibitors was shown to prevent the breakdown of the peptide. researchgate.net This highlights the specificity of ACE in the catabolism of N-acetyl-Pro-Gly-Pro and suggests that the bioavailability of the peptide can be influenced by the activity of the renin-angiotensin system and its pharmacological modulation.
| Enzyme | Action on N-acetyl-Pro-Gly-Pro | Effect of Inhibitors | Reference |
| Angiotensin-Converting Enzyme (ACE) | Degradation | Inhibition of degradation by ACE inhibitors (e.g., captopril, enalapril). | researchgate.net |
Resistance to Specific Peptidases
The N-terminal acetylation of Pro-Gly-Pro is a critical modification that significantly enhances its stability against enzymatic degradation by certain peptidases. As previously noted, this chemical modification renders N-acetyl-Pro-Gly-Pro resistant to the aminopeptidase activity of LTA4H, an enzyme that readily degrades its non-acetylated counterpart, PGP. nih.gov
This resistance is a form of metabolic regulation that selectively preserves the acetylated, and more potent, form of the chemoattractant peptide. The inability of certain endogenous exopeptidases to recognize and cleave the N-capped peptide contributes to its prolonged presence and activity in tissues. nih.gov This selective proteolytic stability is a key factor in determining the biological impact of N-acetyl-Pro-Gly-Pro in inflammatory processes.
| Peptide Form | Susceptibility to LTA4H Degradation | General Proteolytic Stability | Reference |
| N-acetyl-Pro-Gly-Pro | Resistant | Enhanced | nih.govnih.gov |
| Pro-Gly-Pro (PGP) | Susceptible | Lower | nih.gov |
Molecular and Cellular Mechanisms of N Acetyl Pro Gly Pro Peptide Action
Receptor-Mediated Interactions
The biological activities of N-acetyl-Pro-Gly-Pro are largely initiated by its interaction with specific cell surface receptors, primarily chemokine receptors.
A significant body of research has identified N-acetyl-Pro-Gly-Pro as an agonist of the Chemokine CXC Receptor 2 (CXCR2), a G protein-coupled receptor predominantly expressed on neutrophils. nih.gov This interaction is a key driver of neutrophil recruitment and activation at sites of inflammation. bertin-bioreagent.comcaymanchem.com The peptide shares structural homology with the ELR motif (Glu-Leu-Arg) found in classical CXCR2 ligands like CXCL8 (IL-8), which is thought to underpin its agonistic activity. nih.gov Activation of CXCR2 by Ac-PGP has been shown to mediate neutrophil chemotaxis and increase endothelial permeability, contributing to inflammatory responses.
The direct interaction between N-acetyl-Pro-Gly-Pro and CXCR2 has been a subject of detailed investigation, with some conflicting findings in the scientific literature.
Evidence supporting a direct interaction includes studies where fluorescein (B123965) isothiocyanate-labeled Pro-Gly-Pro was shown to bind directly to CXCR2. nih.gov Furthermore, the biological effects of Ac-PGP, such as neutrophil influx, are effectively blocked by specific CXCR2 antagonists, suggesting that the peptide's action is mediated through this receptor. researchgate.net The bioactivity of Ac-PGP has been quantified using neutrophil polarization assays, which measure the chemotactic response of neutrophils. In such assays, N-acetyl-Pro-Gly-Pro was found to have an effective concentration (EC50) of 0.5 mM for producing 50% neutrophil polarization. nih.gov
However, other studies have presented contradictory results. One investigation reported that N-acetyl-Pro-Gly-Pro was unable to displace the radiolabeled ligand [¹²⁵I]CXCL8 from either CXCR1 or CXCR2 expressed on HEK293T cells or human neutrophils. nih.gov The same study also found that the peptide did not displace a specific CXCR2 antagonist and failed to activate G protein signaling or recruit β-arrestin2 in cells expressing CXCR2. nih.gov These findings suggest that N-acetyl-Pro-Gly-Pro may not be a direct ligand of CXCR2 but could potentially act through an indirect mechanism. nih.gov
| Peptide | Bioactivity (EC50) for Neutrophil Polarization |
|---|---|
| N-acetyl-Pro-Gly-Pro (Ac-PGP) | 0.5 mM |
| APGPR | 0.34 mM |
| N-(PGP)4-PGLG | 3 mM |
| t-Boc-PGP | 3 mM |
| N-acetyl-PG | 3.4 mM |
| Pro-Gly-Pro (PGP) | 15 mM |
Upon binding to CXCR2, N-acetyl-Pro-Gly-Pro triggers a cascade of intracellular signaling events characteristic of G protein-coupled receptor activation. These pathways ultimately orchestrate the cellular response to the peptide.
A key pathway activated by Ac-PGP through CXCR2 is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.gov Studies in primary cortical neurons have demonstrated that Ac-PGP binds to neuronal CXCR2 receptors and subsequently activates ERK1/2. nih.gov This sustained activation of ERK1/2 is associated with the induction of apoptosis, confirmed by the measurement of caspase-3 cleavage. nih.gov
In addition to the ERK1/2 pathway, Ac-PGP stimulation of neutrophils leads to the release of other inflammatory mediators, creating a potential positive feedback loop. For instance, Ac-PGP can stimulate neutrophils to release matrix metalloproteinase-9 (MMP-9) and the chemokine CXCL8, which can further amplify the inflammatory response and attract more neutrophils. nih.gov The activation of CXCR2 by Ac-PGP also elicits bactericidal activity in neutrophils through the generation of hydrogen peroxide. nih.gov
While CXCR2 is considered the primary receptor for N-acetyl-Pro-Gly-Pro, some evidence suggests that the peptide may also interact with the closely related chemokine receptor, CXCR1. nih.gov Much of the research implicating CXCR2 in Ac-PGP's mechanism of action also acknowledges a potential role for CXCR1, as both receptors are often co-expressed on neutrophils and share ligands. bertin-bioreagent.comnih.gov The controversy regarding direct ligand binding versus indirect activation extends to CXCR1 as well. nih.gov
Beyond the established chemokine receptors, the mechanism of action of Ac-PGP appears to be quite specific. The peptide's structural similarity to the binding motif of classical chemokines suggests that its receptor interactions are likely confined to this family of receptors. bertin-bioreagent.com To date, extensive exploration of other distinct receptor systems for N-acetyl-Pro-Gly-Pro has not been a primary focus of research, with most studies concentrating on its role as a CXCR1/2 agonist.
Chemokine CXC Receptor 2 (CXCR2) Agonism
Intracellular Signaling Pathways Modulation
The effects of N-acetyl-Pro-Gly-Pro extend to the direct modulation of key intracellular signaling pathways, including those that regulate ion homeostasis.
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes. Research indicates that N-acetyl-Pro-Gly-Pro can modulate cellular calcium homeostasis.
A study conducted on rat peritoneal mast cells demonstrated that both Pro-Gly-Pro and its acetylated form, N-acetyl-Pro-Gly-Pro, can prevent the increase in intracellular calcium concentration that typically follows mast cell activation. nih.gov When mast cells were stimulated with agents like synacthen (ACTH1-24), a rise in cytoplasmic calcium was observed. However, pretreatment of these cells with N-acetyl-Pro-Gly-Pro prevented this calcium influx. The peptide was found to inhibit calcium entry into the cytoplasm from both the extracellular space and from intracellular stores. nih.gov This stabilizing effect on intracellular calcium levels is linked to the peptide's ability to prevent the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine (B1213489). nih.gov
Influence on Mitochondrial Function and Bioenergetics
Current scientific literature has not extensively detailed the direct effects of N-acetyl-Pro-Gly-Pro (Ac-PGP) on mitochondrial function and cellular bioenergetics. Research has often focused on its pro-inflammatory and chemotactic properties. However, studies on the related endogenous tripeptide Pro-Gly-Pro (PGP) have shown neuroprotective effects that involve the prevention of mitochondrial dysfunction. In models of mechanical neuronal injury, PGP application was found to prevent sharp drops in mitochondrial potential and aid in the recovery of mitochondrial membrane potential in surviving neurons. This suggests that peptides within the glyproline family may play a role in maintaining mitochondrial homeostasis under cellular stress, although specific investigations into the acetylated form are required to confirm this link.
Cytokine and Inflammatory Mediator Orchestration
The influence of N-acetyl-Pro-Gly-Pro on the immune response is complex, with its effects on cytokine production appearing to be highly context-dependent. Depending on the cellular environment and pathological condition, Ac-PGP can either promote or inhibit the release of key inflammatory mediators.
The role of Ac-PGP in modulating pro-inflammatory cytokines is multifaceted. In a murine model of sepsis, treatment with Ac-PGP led to an in vivo inhibition of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1-beta (IL-1β), and Interleukin-6 (IL-6). atsjournals.orgnih.gov This anti-inflammatory effect was further observed in vitro, where Ac-PGP decreased the lipopolysaccharide (LPS)-stimulated production of TNF-α by mouse splenocytes and human leukocytes. atsjournals.orgnih.gov
Conversely, in other biological contexts, Ac-PGP demonstrates a potent pro-inflammatory effect. In studies involving human nucleus pulposus (NP) cells from intervertebral discs, Ac-PGP was found to significantly upregulate the expression and secretion of TNF-α, IL-1β, and IL-6. nih.govspandidos-publications.comnih.gov This action promotes a catabolic and pro-inflammatory phenotype in these cells, mediated through the activation of NF-κB and MAPK signaling pathways. nih.govnih.gov This suggests that Ac-PGP's function can switch from anti-inflammatory in a systemic septic state to pro-inflammatory in localized tissue degradation.
Table 1: Effect of N-acetyl-Pro-Gly-Pro on Pro-inflammatory Cytokine Secretion by Nucleus Pulposus Cells
| Cytokine | Control (pg/mL) | N-Ac-PGP (10 µg/mL) | N-Ac-PGP (100 µg/mL) |
| IL-1β | Low | Increased | Higher Increase |
| IL-6 | Low | Increased | Higher Increase |
| TNF-α | Low | Increased | Higher Increase |
Data synthesized from Milliplex assays on nucleus pulposus cells treated with N-Ac-PGP. spandidos-publications.com
In the same sepsis models where Ac-PGP showed an inhibitory effect on pro-inflammatory cytokines, it concurrently enhanced the production of Type 1 cytokines. atsjournals.orgnih.gov Specifically, Ac-PGP treatment resulted in an increased in vivo production of Interferon-gamma (IFN-γ) and Interleukin-12 (B1171171) (IL-12). atsjournals.orgnih.gov Further in vitro experiments confirmed that Ac-PGP could directly increase IFN-γ production from mouse splenocytes. atsjournals.orgnih.gov This stimulation of a Type 1 immune response is significant, as IFN-γ can, in turn, modulate the inflammatory cascade by diminishing the secretion of TNF-α and IL-6. atsjournals.orgnih.gov
Research has identified a direct link between Ac-PGP and the release of the potent vasoactive mediator Endothelin-1 (ET-1). nih.govresearchgate.net In studies using aortic endothelial cells, Ac-PGP was shown to drive the release of ET-1. nih.govresearchgate.net This effect is mediated through the ligation of the CXC Chemokine Receptor 2 (CXCR2), the same receptor family involved in its chemotactic functions. nih.govresearchgate.net By stimulating ET-1 production, Ac-PGP can contribute to vascular inflammation and changes in vascular tone, linking extracellular matrix degradation directly to endothelial cell activation. researchgate.net
Direct Effects on Cellular Behavior
The most well-documented biological function of N-acetyl-Pro-Gly-Pro is its role as a potent chemoattractant for neutrophils. nih.gov Derived from the degradation of collagen by matrix metalloproteinases (MMPs) like MMP-9, Ac-PGP acts as a "matrikine"—a fragment of the extracellular matrix that possesses signaling capabilities. nih.govphysiology.orgnih.gov
Ac-PGP exerts its chemotactic effect by binding to and activating the CXC chemokine receptors CXCR1 and CXCR2 on the surface of neutrophils. physiology.org This interaction initiates a signaling cascade that leads to neutrophil polarization, migration towards the source of the peptide, and activation. arvojournals.orgnih.gov This mechanism is a critical component of the inflammatory response, creating a feed-forward loop where the presence of neutrophils and their release of MMPs can generate more Ac-PGP, thus recruiting more neutrophils to the site of inflammation or injury. physiology.org The bioactivity of Ac-PGP is highly dependent on its structure, with modifications to the peptide sequence significantly altering its chemotactic potency. nih.gov
Table 2: Comparative Bioactivity of N-acetyl-Pro-Gly-Pro and Related Peptide Analogs on Neutrophil Polarization
| Peptide | EC50 (mM) | Relative Activity |
| APGPR | 0.34 | Most Active |
| N-acetyl-PGP | 0.5 | High |
| N-(PGP)4-PGLG | 3.0 | Moderate |
| t-Boc-PGP | 3.0 | Moderate |
| N-acetyl-PG | 3.4 | Moderate |
| N-methyl-PGP | 15.0 | Low |
| PGP | 15.0 | Low |
| Gly-Pro-Hyp | No Activity | Inactive (Antagonist) |
EC50 is the concentration required to produce 50% of the maximal neutrophil polarization response. Data from Haddox et al. nih.gov
Impact on Cell Migration and Proliferation (e.g., Neurons, Glial Cells)
The N-acetyl-Pro-Gly-Pro peptide, a derivative of the extracellular matrix, demonstrates significant and often cell-type-specific effects on cellular migration and proliferation. Research highlights its complex role, which can vary from inhibiting to promoting these processes depending on the cellular context.
While its non-acetylated form, Pro-Gly-Pro (PGP), has been observed to promote the migration of neurons into damaged areas in vitro, N-acetyl-Pro-Gly-Pro has shown different effects on other cell types. researchgate.netmdpi.comnih.gov For instance, studies on keratinocytes, the primary cells in the epidermis, have shown that N-acetyl-Pro-Gly-Pro strongly inhibits both their proliferation and migration. nih.govnih.gov This inhibitory action is specific, as the peptide does not act as a chemoattractant for keratinocytes, unlike its well-documented chemotactic effect on neutrophils. nih.govnih.gov The chemoattractant properties of the acetylated form are generally more pronounced than those of the non-acetylated PGP. nih.gov
In the context of the nervous system, the related PGP peptide has been found to reduce astrogliosis, which is the proliferation of astrocytes (a type of glial cell) often occurring in response to injury. mdpi.comresearchgate.net The mechanism for these migration effects may involve chemokine receptors. The chemoattractant effect of N-acetyl-Pro-Gly-Pro on neutrophils is mediated through the CXCR2 receptor. mdpi.comersnet.org Notably, both astrocytes and neurons can increase the expression of CXCR2 on their surfaces during inflammatory conditions, suggesting a potential pathway for the peptide to influence their migration. mdpi.com Furthermore, N-acetyl-Pro-Gly-Pro has been reported to induce the migration of cartilage endplate stem cells. researchgate.net
Table 1: Research Findings on the Impact of N-acetyl-Pro-Gly-Pro and Related Peptides on Cell Migration and Proliferation
| Cell Type | Peptide | Effect on Migration | Effect on Proliferation | Source(s) |
|---|---|---|---|---|
| Neurons | Pro-Gly-Pro (PGP) | Increased migration to damaged areas | Not specified | mdpi.comnih.govresearchgate.net |
| Astrocytes (Glial Cells) | Pro-Gly-Pro (PGP) | Not specified | Reduced (astrogliosis) | mdpi.comresearchgate.net |
| Keratinocytes | N-acetyl-Pro-Gly-Pro | Strongly inhibited | Strongly inhibited | nih.govnih.gov |
| Cartilage Endplate Stem Cells | N-acetyl-Pro-Gly-Pro | Induced | Not specified | researchgate.net |
| Neutrophils | N-acetyl-Pro-Gly-Pro | Chemoattractant | Not specified | nih.govnih.gov |
Regulation of Cellular Apoptosis and Survival Pathways
This compound is a significant regulator of programmed cell death, or apoptosis, particularly in neuronal cells. Research indicates that this peptide can act as a neurotoxic mediator, inducing apoptosis in primary cortical neurons through specific cellular pathways. researchgate.net
The pro-apoptotic effect of N-acetyl-Pro-Gly-Pro on neurons is dose-dependent. researchgate.netnih.gov Studies have demonstrated that this action is mediated through the neuronal CXCR2 chemokine receptor. nih.gov When the peptide binds to this receptor, it triggers a cascade of intracellular signaling events. Blockade of the CXCR2 receptor with a specific antagonist or an antibody has been shown to inhibit the neuronal apoptosis induced by the peptide. nih.gov
The signaling pathway initiated by N-acetyl-Pro-Gly-Pro involves the prolonged activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein (MAP) kinase. nih.gov This activation ultimately leads to the cleavage of caspase-3, a key executioner enzyme in the apoptotic process, confirming the induction of apoptosis. nih.gov In contrast, the control peptide N-acetyl-Pro-Gly-Gly (ac-PGG) does not cause significant apoptosis in neurons, highlighting the specificity of the N-acetyl-Pro-Gly-Pro structure. researchgate.net
While the acetylated form is pro-apoptotic in neurons, its precursor, the Pro-Gly-Pro (PGP) peptide, has demonstrated neuroprotective properties. PGP has been shown to increase the survival of neuroglial cells following mechanical injury in vitro. researchgate.netnih.govnih.gov This protective mechanism involves the prevention of mitochondrial dysfunction and the reduction of cellular calcium overload. nih.govnih.gov
Table 2: Dose-Dependent Induction of Apoptosis in Primary Cortical Neurons by N-acetyl-Pro-Gly-Pro
| Concentration of N-acetyl-Pro-Gly-Pro | Apoptotic Effect | Key Mediators | Source(s) |
|---|---|---|---|
| 0.1 nM - 100 nM | Statistically significant increase in apoptosis compared to vehicle | CXCR2 Receptor, ERK1/2, Caspase-3 | researchgate.netnih.gov |
| Up to 100 nM (Control Peptide: ac-PGG) | No significant apoptosis | Not applicable | researchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| N-acetyl-Pro-Gly-Pro |
| Pro-Gly-Pro (PGP) |
| N-acetyl-Pro-Gly-Gly (ac-PGG) |
| Caspase-3 |
Investigational Biological Activities and Preclinical Therapeutic Implications
Role in Inflammatory Pathologies in Experimental Models
N-acetyl-Pro-Gly-Pro is a tripeptide that functions as a neutrophil chemoattractant. caymanchem.com It is derived from the breakdown of the extracellular matrix (ECM). caymanchem.com The production of Ac-PGP and its non-acetylated form, Pro-Gly-Pro (PGP), from collagen degradation is a hallmark of inflammatory processes where there is significant tissue remodeling and neutrophil infiltration.
In experimental models of chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF), N-acetyl-Pro-Gly-Pro has been identified as a key mediator of neutrophilic inflammation. Studies have shown that bronchoalveolar lavage (BAL) samples from individuals with COPD and CF contain substantially higher concentrations of PGP metabolites compared to healthy controls. caymanchem.combertin-bioreagent.com
The mechanism involves the breakdown of collagen by matrix metalloproteinases (MMPs), such as MMP-8 and MMP-9, and subsequent cleavage by prolyl endopeptidase (PE), which generates PGP. PGP can then be acetylated to form Ac-PGP, a more potent and stable inflammatory molecule. caymanchem.com This increased production of pro-inflammatory PGP and Ac-PGP exacerbates the inflammatory process by recruiting more neutrophils to the airways. caymanchem.combertin-bioreagent.com This creates a self-sustaining cycle of inflammation and tissue damage. The chemoattractive effect of Ac-PGP is mediated through its interaction with chemokine CXC receptors, particularly CXCR2, on neutrophils. bertin-bioreagent.comnih.gov
In a murine model of smoke-induced emphysema, a condition that mimics COPD, increased levels of Ac-PGP were found in the bronchoalveolar lavage fluid of smoke-exposed mice. Treatment with a PGP-neutralizing peptide significantly reduced the influx of leukocytes, including macrophages and neutrophils, into the lungs. This suggests that targeting the PGP/Ac-PGP pathway could be a viable therapeutic strategy for mitigating inflammation in COPD.
Key Research Findings in Pulmonary Inflammation Models
| Experimental Model | Key Findings | Reference |
|---|---|---|
| COPD and Cystic Fibrosis Patient Samples (BAL fluid) | Significantly higher concentrations of PGP metabolites compared to healthy controls. | caymanchem.combertin-bioreagent.com |
| Murine Smoke-Exposure Model (COPD) | Increased levels of Ac-PGP in BAL fluid; treatment with a PGP-neutralizing peptide attenuated lung inflammation, including neutrophil and macrophage influx. | |
| In Vitro Neutrophil Chemotaxis Assays | Ac-PGP and PGP induce neutrophil recruitment through stimulation of chemokine CXC receptors. | bertin-bioreagent.comnih.gov |
Currently, there is a lack of available scientific literature specifically investigating the role of N-acetyl-Pro-Gly-Pro peptide in preclinical models of sepsis. While sepsis is characterized by a dysregulated host response to infection and significant inflammation, direct research linking this specific peptide to the pathophysiology of sepsis in animal models has not been identified in the conducted searches.
In the context of ocular inflammation, the involvement of N-acetyl-Pro-Gly-Pro has been noted in preclinical models of eye injury. Specifically, in an alkali-induced corneal injury model, which is characterized by significant neutrophilic infiltration leading to corneal ulceration and perforation, Ac-PGP has been found to be abundant in the injured eye.
The presence of Ac-PGP in this model strongly suggests its role in driving the inflammatory cascade and subsequent tissue damage. Further supporting this, studies have shown that the use of specific antagonists of Ac-PGP can significantly reduce corneal ulceration in this alkali injury model. This indicates that Ac-PGP is a critical mediator in this form of ocular inflammation and a potential therapeutic target.
There is currently no direct scientific evidence from the conducted searches detailing the role of this compound in experimental models of gastrointestinal inflammation and ulceration. Research in this area has focused on other, structurally related peptides. For instance, studies have investigated the protective effects of N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models, where it was found to mitigate intestinal mucosal inflammation. nih.govnih.govresearchgate.net Another study explored the role of the Gly-Pro-Ala (GPA) peptide in ameliorating colitis through the inhibition of the NLRP3 inflammasome. aging-us.com However, specific research on the effects of N-acetyl-Pro-Gly-Pro in these or other gastrointestinal inflammation models is not presently available.
Neurobiological and Neurodegenerative Research
While direct research on the neurobiological effects of N-acetyl-Pro-Gly-Pro is limited, studies on its non-acetylated precursor, Pro-Gly-Pro (PGP), provide significant insights into the potential role of this peptide family in the central nervous system. PGP is an endogenous regulatory peptide with demonstrated neuroprotective and anti-inflammatory properties. nih.govnih.gov It is known that PGP can cross the blood-brain barrier, making it a molecule of interest for neurological conditions. nih.gov
In experimental in vitro models of mechanical brain injury, such as the scratch test on primary neuroglial cultures, PGP has shown significant neuroprotective effects. nih.govnih.gov Mechanical injury to neuronal cultures typically leads to a disruption of calcium homeostasis and mitochondrial function, resulting in cell death. nih.gov
Studies have demonstrated that prophylactic application of PGP can prevent the acute increase in intracellular calcium and the sharp drop in mitochondrial potential at the time of injury. nih.gov Furthermore, treatment with PGP following the injury has been shown to reduce delayed disturbances in calcium homeostasis and subsequent cell death. nih.govnih.gov PGP also appears to promote the recovery of damaged neuronal networks by reducing astrogliosis (the formation of a glial scar) and increasing the migration of neurons to the damaged area. nih.govresearchgate.net This is accompanied by an increase in intracellular levels of brain-derived neurotrophic factor (BDNF) and a reduction in extracellular neuron-specific enolase (NSE), a marker of neuronal damage. nih.govnih.gov
These findings suggest that PGP increases the survival of neuroglial cells after mechanical trauma by reducing cellular calcium overload and preventing mitochondrial dysfunction. nih.govnih.gov While N-acetyl-Pro-Gly-Pro is noted to be a more potent chemoattractant than PGP, the detailed neuroprotective mechanisms have been elucidated primarily for the PGP peptide. nih.gov
Neuroprotective Effects of Pro-Gly-Pro (PGP) in Brain Injury Models
| Experimental Model | Key Findings | Reference |
|---|---|---|
| In Vitro Scratch Test (Mechanical Neurotrauma) | - Prevents acute increase in intracellular calcium and drop in mitochondrial potential.
| nih.govnih.govresearchgate.net |
| In Vivo Models (General) | PGP can cross the blood-brain barrier, suggesting potential for in vivo efficacy. | nih.gov |
Neuroregenerative Potential in Primary Neuroglial Cultures
Research into the closely related endogenous peptide, Pro-Gly-Pro (PGP), has provided insights into the potential neuroregenerative properties of its acetylated form. In in vitro models of mechanical injury to primary neuroglial cultures, PGP has demonstrated a capacity to accelerate the healing of neurotrauma. frontiersin.orgmdpi.com This effect is attributed to several mechanisms, including the prevention of delayed neuronal death and the reduction of astrogliosis, which is the formation of a glial scar that can impede neural regeneration. frontiersin.orgmdpi.com
Studies utilizing a "scratch test" on primary neuronal cultures, a method to simulate mechanical damage, have shown that PGP can protect neuro-glial cells from secondary processes that lead to delayed cell death. frontiersin.org Prophylactic application of PGP has been observed to prevent the acute disruption of calcium homeostasis and mitochondrial function that typically follows such injuries. frontiersin.orgnih.gov Furthermore, treatment with PGP has been shown to reduce delayed glutamate-induced disturbances in calcium levels and subsequent cell death. frontiersin.orgmdpi.com Surviving neurons in the presence of PGP demonstrated a more effective restoration of their initial intracellular calcium levels and mitochondrial membrane potential. frontiersin.org
Key findings from these preclinical studies include an increase in intracellular levels of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and growth, and a reduction in extracellular Neuron-Specific Enolase (NSE), a marker of neuronal damage. frontiersin.orgmdpi.com The recovery of the damaged neuronal network was observed to be faster, with reduced astrogliosis and increased migration of neurons to the injured area. frontiersin.orgmdpi.com While PGP itself shows a mild chemoattractant effect, its acetylated form, N-acetyl-Pro-Gly-Pro, is known to have a more pronounced chemoattractant effect on certain cells. nih.gov
Table 1: Effects of Pro-Gly-Pro (PGP) on Primary Neuroglial Cultures After Mechanical Injury
| Parameter | Observation | Implication |
|---|---|---|
| Neuronal Survival | Increased cell viability and reduced delayed neuronal death. frontiersin.orgmdpi.com | Neuroprotective effect |
| Calcium Homeostasis | Prevention of acute and delayed disruptions in intracellular Ca2+. frontiersin.orgnih.gov | Maintenance of cellular function |
| Mitochondrial Function | Prevention of sharp drops in mitochondrial potential. frontiersin.orgnih.gov | Preservation of cellular energy production |
| Neurotrophic Factors | Increased intracellular Brain-Derived Neurotrophic Factor (BDNF). frontiersin.orgmdpi.com | Promotion of neuronal growth and survival |
| Neuronal Damage Markers | Reduced extracellular Neuron-Specific Enolase (NSE). frontiersin.orgmdpi.com | Attenuation of neuronal injury |
| Glial Response | Reduced astrogliosis (astroglial scarring). frontiersin.orgmdpi.com | Facilitation of neuronal regeneration |
| Neuronal Migration | Increased migration of neurons to the damaged area. frontiersin.orgmdpi.com | Enhanced network repair |
Involvement in Ischemic Stroke Pathophysiology in Animal Models
In animal models of ischemic stroke, N-acetyl-Pro-Gly-Pro has been identified as a potential mediator of inflammation and neuronal injury. nih.gov Significantly increased levels of this peptide have been reported in the infarcted brain tissue of rats following an ischemic stroke. nih.gov The mechanism of action is thought to involve its interaction with chemokine CXCR2 receptors on neurons, which can lead to neuronal apoptosis. nih.gov
The upregulation of CXCR2 receptors and their ligands is a known phenomenon in the plasma, cerebrospinal fluid, and brain tissue following a stroke. nih.gov The ability of N-acetyl-Pro-Gly-Pro to bind to these receptors suggests its role in coupling the degradation of the extracellular matrix to the modulation of degenerative and regenerative processes within the central nervous system. nih.gov This peptide's neurotoxic and chemoattractant functions indicate that it may contribute to both the inflammatory response and the subsequent neurodegeneration seen in ischemic stroke. nih.gov The synthetic peptide Semax, which contains a Pro-Gly-Pro fragment, is utilized as a neuroprotective drug in the treatment of ischemic stroke. nih.govmdpi.com Studies have shown that Semax and Pro-Gly-Pro can activate the transcription of neurotrophins and their receptor genes after cerebral ischemia.
Modulation of Neuroinflammation in Depression Models
While direct research on the role of N-acetyl-Pro-Gly-Pro in animal models of depression is limited, the anti-inflammatory properties of the related peptide Pro-Gly-Pro (PGP) in other contexts suggest a potential for modulation of neuroinflammation. Neuroinflammation is increasingly recognized as a key factor in the pathophysiology of depression, with elevated levels of pro-inflammatory cytokines observed in both patients and animal models. frontiersin.orgnih.gove-jer.orgresearchgate.net
Studies on PGP have demonstrated its ability to exert anti-inflammatory effects. For instance, in a model of gastric ulceration, PGP was found to downregulate the expression of the pro-inflammatory cytokine Gro/Cinc-1. mdpi.com In another study, PGP reduced the production of Interleukin-1β (IL-1β). mdpi.com Given that cytokines like IL-1β, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are implicated in the neuroinflammatory processes of depression, the ability of a PGP-related peptide to modulate these cytokines is of significant interest. nih.gove-jer.orgresearchgate.net The synthetic analogue of tuftsin, Selank, which contains a PGP sequence, has been shown to modulate the expression of IL-6.
It is important to note that the direct effects of N-acetyl-Pro-Gly-Pro on neuroinflammation specifically within depression models have yet to be extensively studied. However, based on the anti-inflammatory actions of PGP in other biological systems, it is plausible that N-acetyl-Pro-Gly-Pro could exert similar effects in the brain, potentially mitigating the neuroinflammatory cascade associated with depressive disorders. Further research is necessary to explore this hypothesis.
Cardiovascular System Research
Impact on Endothelial Permeability and Function
The tripeptide Pro-Gly-Pro has been shown to play a role in regulating vascular permeability, a critical aspect of endothelial function. In rat models of inflammation, PGP has been found to prevent an increase in vascular permeability. scilit.com This effect is thought to be a key component of its anti-inflammatory action. scilit.com Mast cells are a significant source of vasoactive mediators that increase the permeability of the vascular endothelium, which is an early sign of an inflammatory response. scilit.com It has been suggested that the anti-inflammatory effect of PGP is based on its ability to stabilize mast cells and prevent this increase in vascular permeability. scilit.com
In one study, PGP was shown to reduce paw edema induced by histamine (B1213489) in rats. scilit.com Furthermore, in a model of acute peritonitis, pre-administration of PGP prevented the expected increase in vascular permeability in the tissues of the stomach and small intestine. scilit.com However, the acetylated form, N-acetyl-Pro-Gly-Pro, has been reported to have an opposing effect, increasing paw edema. This suggests that the acetylation of the peptide significantly alters its biological activity in this context.
Contributions to Tissue Repair and Remodeling
Wound Healing Processes
N-acetyl-Pro-Gly-Pro is a collagen-breakdown product that plays a multifaceted role in the complex process of wound healing. researchgate.net This process involves distinct phases, including inflammation, cell proliferation, and extracellular matrix remodeling. researchgate.net N-acetyl-Pro-Gly-Pro, along with Interleukin-8, acts as a chemoattractant for neutrophils during the inflammatory phase, with their activity being dependent on the chemokine receptors CXCR1 and CXCR2. researchgate.net
Interestingly, while it attracts neutrophils, research has shown that N-acetyl-Pro-Gly-Pro strongly inhibits the proliferation and migration of keratinocytes, the primary cells responsible for the re-epithelialization phase of wound healing. researchgate.net This suggests that the peptide has a cell-type-specific effect, modulating both the inflammatory and epithelialization stages of the healing process. researchgate.net
In the context of cutaneous wound healing, topical application of N-acetyl-Pro-Gly-Pro has been shown to accelerate the healing process in rats. researchgate.net Furthermore, it has been observed to stimulate the migration, tube formation, and proliferation of human endothelial progenitor cells (hEPCs). researchgate.net These cells are crucial for neovascularization, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the wound bed. researchgate.net The ability of N-acetyl-Pro-Gly-Pro to promote the functions of hEPCs highlights its potential contribution to the angiogenic aspect of tissue repair. researchgate.net
Table 2: Role of N-acetyl-Pro-Gly-Pro in Different Phases of Wound Healing
| Phase of Wound Healing | Cellular Target | Effect of N-acetyl-Pro-Gly-Pro |
|---|---|---|
| Inflammation | Neutrophils | Chemoattraction to the wound site. researchgate.net |
| Epithelialization | Keratinocytes | Inhibition of proliferation and migration. researchgate.net |
| Angiogenesis | Human Endothelial Progenitor Cells (hEPCs) | Stimulation of migration, tube formation, and proliferation. researchgate.net |
Structure Activity Relationship Sar and Peptide Engineering
Identification of Essential Amino Acid Residues for Bioactivity
Research into the bioactivity of N-acetyl-Pro-Gly-Pro and its analogs has established that the core tripeptide sequence, Proline-Glycine-Proline (PGP), is the minimum requirement to elicit a biological response, specifically neutrophil polarization. nih.govarvojournals.org The unacetylated PGP tripeptide itself is bioactive, although it is significantly less potent than its N-terminally acetylated counterpart. arvojournals.org
Studies comparing various synthetic peptides have demonstrated that alterations to this core sequence can dramatically reduce or eliminate activity. For instance, dipeptides such as Pro-Gly (PG), Gly-Pro (GP), and Gly-Gly (GG), as well as the tripeptide Pro-Gly-Gly (PGG), show no detectable bioactivity. nih.gov This underscores the critical role of the full PGP sequence in receptor recognition and activation. The positioning of the proline and glycine (B1666218) residues is therefore essential for the peptide's function as a chemoattractant. nih.gov
Impact of N-terminal Acetylation on Potency and Specificity
The acetylation of the N-terminal proline residue is a key determinant of the peptide's potency. arvojournals.org The addition of the acetyl group significantly enhances the chemoattractant activity of the PGP sequence. The unblocked PGP tripeptide is approximately 30-fold less active than N-acetyl-PGP. arvojournals.org This modification alters the N-terminal characteristics of the peptide, potentially influencing its folding, stability, and interaction with its target receptors, the chemokine CXC receptors. bertin-bioreagent.comnih.gov
The nature of the blocking group at the N-terminus also influences bioactivity. While a simple N-methyl group adds little to the activity compared to the unblocked PGP, a bulkier tert-Butyloxycarbonyl (t-Boc) group increases activity relative to PGP, though it remains six times less potent than N-acetyl-PGP. arvojournals.org This suggests that while blocking the N-terminus is important, the specific chemical properties of the acetyl group are optimal for maximizing potency. This N-terminal modification is a common strategy in protein and peptide science to enhance stability and modulate function. nih.govnih.gov N-terminal acetylation can shield peptides from degradation and facilitate specific protein-protein interactions. nih.govresearchgate.net
Design and Synthesis of N-acetyl-Pro-Gly-Pro Peptide Analogs
To explore the SAR of N-acetyl-PGP, a variety of analogs have been designed and synthesized. nih.gov These synthetic efforts typically involve solid-phase or solution-phase peptide synthesis techniques. nih.govnih.gov The goal is to produce structurally related peptides to probe the importance of each component of the parent molecule and to develop more potent or inhibitory analogs. arvojournals.org
Examples of synthesized analogs include those with modifications to the N-terminal blocking group (e.g., t-Boc-PGP, N-methyl-PGP), truncations of the core sequence (e.g., N-acetyl-PG), and extensions or substitutions of the amino acid sequence. nih.gov One notable analog, APGPR, was designed and found to be slightly more potent than N-acetyl-PGP itself, indicating that further enhancements in activity are possible through rational design. arvojournals.org The synthesis of these analogs provides crucial tools for mapping the peptide's interaction with its receptor and for developing potential therapeutic agents. nih.gov
Development and Characterization of Agonists and Antagonists
The investigation of N-acetyl-PGP analogs has led to the identification of both agonists (molecules that activate the receptor) and antagonists (molecules that block the receptor).
Agonists: N-acetyl-PGP itself is a potent agonist for chemokine CXC receptors. caymanchem.com The systematic evaluation of synthetic analogs has revealed other compounds that mimic its activity. The analog APGPR demonstrated a bioactivity equal to or slightly greater than N-acetyl-PGP, classifying it as a potent agonist. nih.gov The relative potencies of various agonists were determined using neutrophil polarization assays, with bioactivity expressed as the effective concentration required to produce 50% of the maximal response (EC50). arvojournals.org
Antagonists: Peptide analogs that were found to be inactive as chemoattractants were subsequently tested for their ability to inhibit the action of N-acetyl-PGP. nih.gov Among the inactive peptides, Gly-Pro-Hyp was identified as an antagonist. It was shown to inhibit N-acetyl-PGP-induced neutrophil polarization with an ID50 (the concentration required to produce 50% inhibition) of 20 mM. nih.govarvojournals.org The discovery of this antagonist provides a valuable tool for studying the physiological and pathological roles of N-acetyl-PGP and represents a potential starting point for developing therapeutic inhibitors of neutrophil-mediated inflammation. nih.gov
The following table summarizes the bioactivities of N-acetyl-PGP and several of its analogs.
| Peptide | Bioactivity (EC50 in mM) | Classification |
| APGPR | 0.34 | Agonist |
| N-acetyl-Pro-Gly-Pro | 0.5 | Agonist |
| t-Boc-PGP | 3 | Agonist |
| N-(PGP)4-PGLG | 3 | Agonist |
| N-acetyl-PG | 3.4 | Agonist |
| N-methyl-PGP | 15 | Agonist |
| Pro-Gly-Pro (PGP) | 15 | Agonist |
| Gly-Pro-Hyp | No detectable activity | Antagonist |
| t-Boc-PGP-OMe | No detectable activity | Inactive |
| N-acetyl-P | No detectable activity | Inactive |
| Pro-Gly (PG) | No detectable activity | Inactive |
| Pro-Gly-Gly (PGG) | No detectable activity | Inactive |
| Gly-Pro (GP) | No detectable activity | Inactive |
| Gly-Gly (GG) | No detectable activity | Inactive |
Data sourced from Pfister et al. (1999). nih.govarvojournals.org
Strategies for Modulating Peptide Stability and Pharmacological Profile in Preclinical Development
A significant challenge in the preclinical development of therapeutic peptides is their inherent instability, particularly their susceptibility to rapid degradation by proteases in vivo. nih.govnih.gov Several strategies are employed to enhance the stability and modulate the pharmacological profile of peptides like N-acetyl-Pro-Gly-Pro.
One primary strategy is N-terminal capping, such as the acetylation present in N-acetyl-PGP. This modification can significantly increase resistance to aminopeptidases, a common route of peptide degradation. nih.govnih.gov The use of other N-acyl groups has also been shown to make peptides more resistant to enzymatic action. nih.gov
Other synthetic modifications to improve stability include:
Incorporation of non-natural amino acids: Swapping standard L-amino acids with their D-enantiomers can render peptide bonds unrecognizable to proteases, thereby increasing the peptide's half-life. nih.gov
Peptide backbone modifications: Altering the amide bonds in the peptide backbone can also enhance proteolytic resistance.
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its size, solubility, and stability, while also reducing immunogenicity. ubaya.ac.id
In addition to chemical modifications, formulation strategies are crucial. Optimizing the pH, selecting appropriate buffers, and using stabilizing excipients like polyols can reduce chemical degradation rates in aqueous solutions, improving the shelf-life and therapeutic potential of the peptide formulation. ubaya.ac.id These approaches are critical for transitioning a bioactive peptide from a laboratory discovery to a viable preclinical candidate.
Advanced Research Methodologies Applied to N Acetyl Pro Gly Pro Peptide Studies
In Vitro Experimental Paradigms
In vitro models are fundamental in dissecting the specific cellular and molecular mechanisms of N-acetyl-Pro-Gly-Pro. These controlled laboratory environments allow for detailed analysis of the peptide's effects on various cell types and biological processes.
Cell-Based Assays for Chemotaxis and Polarization (e.g., Neutrophil Polarization Assay)
To quantify the chemoattractant properties of N-acetyl-Pro-Gly-Pro, researchers employ cell-based assays that measure the directional migration and morphological changes of immune cells, particularly neutrophils. caymanchem.combertin-bioreagent.com The neutrophil polarization assay is a key method used to evaluate the chemotactic response to this peptide and its analogues. caymanchem.combertin-bioreagent.com
In a typical neutrophil polarization assay, human neutrophils are isolated and exposed to the peptide. The response is measured by observing the change in cell shape, a phenomenon known as polarization, which is a prerequisite for cell migration. caymanchem.com The bioactivity is often expressed as the EC₅₀ value, which is the concentration of the peptide required to produce 50% of the maximum neutrophil polarization. caymanchem.combertin-bioreagent.com
One study systematically evaluated several peptide analogs of N-acetyl-Pro-Gly-Pro to understand the structural requirements for its bioactivity. caymanchem.combertin-bioreagent.com The results demonstrated that the integrity of the tripeptide structure is crucial for its chemoattractant function. caymanchem.com
Table 1: Bioactivity of N-acetyl-Pro-Gly-Pro and its Analogs in a Neutrophil Polarization Assay caymanchem.combertin-bioreagent.com
| Peptide | EC₅₀ (mM) | Relative Activity |
|---|---|---|
| APGPR | 0.34 | Most Active |
| N-acetyl-Pro-Gly-Pro | 0.5 | High |
| N-(PGP)4-PGLG | 3 | Moderate |
| t-Boc-PGP | 3 | Moderate |
| N-acetyl-PG | 3.4 | Moderate |
| N-methyl-PGP | 15 | Low |
| PGP | 15 | Low |
| t-Boc-PGP-OMe | Inactive | Inactive |
| N-acetyl-P | Inactive | Inactive |
| PG | Inactive | Inactive |
| PGG | Inactive | Inactive |
| GP | Inactive | Inactive |
| GG | Inactive | Inactive |
| Gly-Pro-Hyp | Inactive | Inactive |
Cell Culture Models for Cytokine Expression and Signaling Analysis
Cell culture models are instrumental in examining the influence of N-acetyl-Pro-Gly-Pro on inflammatory responses, specifically its ability to modulate cytokine expression and signaling pathways. nih.govmdpi.com Studies have shown that this peptide can have both pro-inflammatory and anti-inflammatory effects depending on the context.
In a murine model of sepsis, treatment with N-acetyl-Pro-Gly-Pro led to an enhanced production of type 1 cytokines, such as interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), while simultaneously inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6 in vivo. nih.gov In vitro experiments further confirmed that N-acetyl-Pro-Gly-Pro directly increased IFN-γ production and decreased lipopolysaccharide (LPS)-stimulated TNF-α production by mouse splenocytes. nih.gov
Conversely, in the context of experimental gastric ulcers, N-acetyl-Pro-Gly-Pro has been shown to prevent ulcer formation by inhibiting the expression of IL-8 and IL-10 genes. mdpi.com These studies utilize peripheral blood mononuclear cells (BMNCs) and gastric mucosa cells to analyze cytokine gene expression changes through techniques like real-time polymerase chain reaction (RT-PCR). mdpi.com
Primary Cell Culture Systems for Neurobiological Investigations (e.g., Scratch Test)
Primary neuroglial cultures provide a valuable in vitro system for investigating the effects of peptides on neuronal cells. The scratch test is a common method used to simulate mechanical injury and study subsequent neuroregeneration. nih.govwikipedia.orgnih.gov While direct studies on N-acetyl-Pro-Gly-Pro using this specific assay are not detailed, research on its non-acetylated precursor, Pro-Gly-Pro (PGP), offers significant insights. nih.govwikipedia.orgnih.gov
In these experiments, a scratch is made through a confluent monolayer of primary neuroglial cells, and the ability of the cells to migrate and close the gap is monitored over time. nih.govnih.gov Studies have shown that PGP can accelerate the recovery of the damaged neuronal network by reducing astrogliosis and increasing the migration of neurons to the injured area. nih.govwikipedia.orgnih.gov It is noted that the acetylated form, N-acetyl-Pro-Gly-Pro, possesses more pronounced chemoattractant properties, suggesting it could have a significant impact on neuronal cell migration. wikipedia.org PGP was also found to increase intracellular levels of brain-derived neurotrophic factor (BDNF) and reduce extracellular neuron-specific enolase (NSE), indicating a neuroprotective effect. nih.govnih.gov
Enzyme Activity Assays for Metabolic Pathway Elucidation
The metabolic pathway of N-acetyl-Pro-Gly-Pro is primarily understood through its generation from collagen and its subsequent resistance to degradation. Enzyme activity assays are crucial in identifying the proteases involved in these processes.
N-acetyl-Pro-Gly-Pro is formed from the breakdown of collagen by the sequential action of matrix metalloproteinase-8 (MMP-8) and MMP-9, followed by prolyl endopeptidase. nih.gov The N-terminal acetylation of the peptide is a key feature that confers significant resistance to degradation by various peptidases. Studies on similar but longer peptides, such as N-acyl derivatives of Pro-Gly-Pro-Leu, have shown that N-terminal acylation makes them more resistant to the action of enzymes like leucine (B10760876) aminopeptidase (B13392206) and other enzyme systems found in nasal mucus and microsomal fractions of the brain and blood. This increased proteolytic stability is a critical aspect of the peptide's biological activity, as it allows it to persist in tissues and exert its chemoattractant effects over a longer duration.
In Vivo Preclinical Models
In vivo models are essential for understanding the physiological and pathological roles of N-acetyl-Pro-Gly-Pro in a whole-organism context. These models allow for the investigation of complex interactions between different cell types and organ systems.
Genetically Modified Animal Models (e.g., CXCR2-deficient mice)
The use of genetically modified animal models, particularly mice deficient in the chemokine receptor CXCR2, has been pivotal in confirming the primary receptor through which N-acetyl-Pro-Gly-Pro exerts its effects. nih.gov CXCR2 is a G protein-coupled receptor expressed on the surface of neutrophils and other immune cells.
Studies have demonstrated that N-acetyl-Pro-Gly-Pro binds directly to CXCR2. nih.gov In preclinical models of sepsis, the protective effects of N-acetyl-Pro-Gly-Pro, including improved survival, were completely abolished in CXCR2-deficient mice. nih.gov Similarly, in models of airway inflammation, the neutrophil influx induced by N-acetyl-Pro-Gly-Pro was inhibited by CXCR2 antagonists. These findings from studies using CXCR2-deficient mice provide conclusive evidence that CXCR2 is the critical receptor mediating the chemoattractant and immunomodulatory functions of N-acetyl-Pro-Gly-Pro. nih.gov
Disease Induction Models
To understand the in vivo effects of N-acetyl-Pro-Gly-Pro, researchers utilize various disease induction models that mimic human pathological conditions. These models are instrumental in evaluating the peptide's contribution to disease pathogenesis and the potential therapeutic effects of its modulation.
Lipopolysaccharide (LPS)-induced Lung Inflammation:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce acute lung injury (ALI) and inflammation in animal models. accjournal.orgmdpi.com Administration of LPS, often intratracheally, triggers a robust inflammatory cascade characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), and a significant influx of neutrophils into the lung tissue. accjournal.org This model is highly relevant for studying the chemoattractant properties of N-acetyl-Pro-Gly-Pro, as the peptide is known to recruit neutrophils. caymanchem.com While studies have shown that N-acetylcysteine (NAC) can attenuate the LPS-induced inflammatory response, research focusing specifically on the direct role and levels of N-acetyl-Pro-Gly-Pro within this model continues to be an area of interest. mdpi.comnih.gov
Acetic Acid-Induced Gastric Ulcers:
The acetic acid-induced gastric ulcer model is a well-established method for studying ulcerogenesis and the healing process, creating lesions that are histologically similar to human peptic ulcers. nih.govnih.gov In this model, acetic acid is applied to the serosal surface of the stomach in rats, inducing a localized, chronic ulcer. researchgate.net Research has demonstrated that treatment with Pro-Gly-Pro (PGP) and its acetylated form, N-acetyl-Pro-Gly-Pro, can significantly reduce the size of these ulcers and promote healing. researchgate.net For instance, in one study, the ulcer area in control rats was 92.4 ± 5.5 mm² four days after induction, whereas treatment with AcPGP reduced the ulcer size by 76%. researchgate.net This model is crucial for investigating the protective and therapeutic effects of N-acetyl-Pro-Gly-Pro on mucosal damage and regeneration. researchgate.net
| Disease Model | Inducing Agent | Key Pathological Features | Relevance to N-acetyl-Pro-Gly-Pro Research |
|---|---|---|---|
| Acute Lung Inflammation | Lipopolysaccharide (LPS) | Neutrophil infiltration, release of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) | Investigating the chemoattractant and pro-inflammatory roles of the peptide. |
| Gastric Ulcers | Acetic Acid | Chronic mucosal lesions, leukocyte infiltration, delayed healing | Evaluating the protective and regenerative effects of the peptide on mucosal tissue. researchgate.net |
Use of Monoclonal Antibodies for In Vivo Blockade
Monoclonal antibodies (mAbs) are a powerful tool for investigating the function of specific molecules in vivo. nih.gov By binding to a target molecule with high specificity, mAbs can block its interaction with receptors or other molecules, thereby inhibiting its biological activity. nih.gov In the context of N-acetyl-Pro-Gly-Pro research, monoclonal antibodies can be used to neutralize the peptide and elucidate its role in various physiological and pathological processes.
While the generation of monoclonal antibodies against acetylated peptides is a feasible approach, specific studies detailing the in vivo blockade of N-acetyl-Pro-Gly-Pro with such antibodies are an emerging area of research. nih.gov However, a related approach has been the use of antibodies targeting the receptors through which N-acetyl-Pro-Gly-Pro exerts its effects. For example, the peptide is known to be a ligand for the CXCR2 chemokine receptor. nih.govnih.gov Studies have utilized anti-CXCR2 antibodies to block the pro-inflammatory and apoptotic effects of Ac-PGP in neuronal cells, demonstrating that the peptide's activity is mediated through this receptor. nih.gov This approach provides strong evidence for the functional pathways of N-acetyl-Pro-Gly-Pro in vivo.
Analytical Techniques for Peptide Quantification and Characterization
Accurate quantification and characterization of N-acetyl-Pro-Gly-Pro in biological samples are essential for understanding its role as a potential biomarker. To achieve this, researchers rely on highly sensitive and specific analytical techniques.
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules, including peptides, in complex biological matrices such as plasma and serum. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high specificity of mass spectrometry.
A validated LC-MS/MS method has been developed for the determination of N-acetyl-Pro-Gly-Pro in human plasma. nih.gov This method utilizes an isotope dilution technique with multiple reaction monitoring (MRM) in the positive ion mode. nih.govnih.gov The mass transitions monitored for AcPGP are m/z 312/112 and m/z 312/140. nih.govnih.gov This method has demonstrated high precision and a limit of quantification of 0.1 ng/ml in plasma. nih.gov Using this technique, researchers have provided the first evidence for the presence of N-acetyl-Pro-Gly-Pro in human serum, with mean levels of 6.3 pg/ml in adults and 18.7 pg/ml in newborns. nih.gov
| Parameter | Value/Description | Reference |
|---|---|---|
| Analytical Technique | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| Ionization Mode | Positive Ion Mode | nih.gov |
| Monitored Mass Transitions (m/z) | 312/112 and 312/140 | nih.govnih.gov |
| Limit of Quantification (in plasma) | 0.1 ng/ml | nih.gov |
| Mean Serum Levels (Adults) | 6.3 pg/ml | nih.gov |
| Mean Serum Levels (Newborns) | 18.7 pg/ml | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-performance liquid chromatography (HPLC) is a fundamental analytical technique used for the separation, identification, and quantification of components in a mixture. nih.govaltabioscience.com In peptide research, reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment and analysis. altabioscience.comhplc.eu
For N-acetyl-Pro-Gly-Pro, HPLC is primarily employed to determine the purity of synthetic peptide preparations, ensuring that they are free from impurities that could confound experimental results. caymanchem.comaltabioscience.com The principle of RP-HPLC involves the separation of molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 column, is used with a polar mobile phase, often a gradient of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA). altabioscience.comhplc.eu The purity of the peptide is determined by integrating the area of the peak corresponding to N-acetyl-Pro-Gly-Pro and expressing it as a percentage of the total peak area detected at a specific wavelength, usually 210-220 nm where the peptide bond absorbs light. nih.govaltabioscience.com Commercially available N-acetyl-Pro-Gly-Pro is often certified to be ≥95% pure by HPLC. caymanchem.com
Computational and In Silico Approaches
Computational methods, including molecular dynamics simulations and docking studies, offer valuable insights into the behavior of peptides at the molecular level. These in silico approaches can predict the interactions between a peptide and its receptor, providing a basis for understanding its biological activity and for the design of novel therapeutic agents.
Molecular Dynamics Simulation and Docking Studies (Potential)
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com These simulations can provide detailed information about the conformational dynamics of peptides and their interactions with other molecules, such as receptors or lipids in a cell membrane. units.itkoreascience.kr
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is particularly useful for studying the interaction between a ligand, such as N-acetyl-Pro-Gly-Pro, and its receptor, like CXCR2. mdpi.commdpi.com By simulating the binding of the peptide to the receptor's active site, docking studies can help to identify the key amino acid residues involved in the interaction and to estimate the binding affinity. mdpi.com
While specific molecular dynamics and docking studies focused solely on N-acetyl-Pro-Gly-Pro are an area of growing interest, research on similar Pro-Gly-Pro containing peptides has demonstrated the utility of these approaches. mdpi.com Such studies have been used to investigate the binding of these peptides to receptors and to understand the structural basis for their biological activity. mdpi.com The application of these computational tools to N-acetyl-Pro-Gly-Pro holds significant potential for elucidating its mechanism of action at a molecular level and for the rational design of antagonists or mimetics.
Predictive Modeling for Peptide Analog Activity
In the study of N-acetyl-Pro-Gly-Pro peptide and its analogs, advanced research methodologies, particularly predictive modeling, play a crucial role in understanding their structure-activity relationships (SAR). These computational techniques allow for the rational design of novel peptide analogs with potentially enhanced or modified biological activities, such as neutrophil chemoattraction. By correlating the structural or physicochemical properties of these peptides with their observed biological effects, researchers can predict the activity of untested analogs, thereby saving significant time and resources in the drug discovery and development process.
Predictive modeling for peptide analog activity typically involves the application of Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations. These methods provide valuable insights into the key molecular features that govern the bioactivity of N-acetyl-Pro-Gly-Pro and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, a QSAR study would involve compiling a dataset of these analogs and their corresponding experimentally determined bioactivities.
A foundational study provides essential data for building such a model. The bioactivities of several synthetic peptide analogs of N-acetyl-Pro-Gly-Pro have been evaluated using a neutrophil polarization assay, which measures the chemotactic response of human neutrophils. The activity is expressed as the EC50 value, which is the concentration of the peptide required to produce 50% of the maximal neutrophil polarization.
| Peptide Analog | Bioactivity (EC50, mM) |
|---|---|
| APGPR | 0.34 |
| N-acetyl-Pro-Gly-Pro | 0.5 |
| N-(Pro-Gly-Pro)4-PGLG | 3 |
| t-Boc-Pro-Gly-Pro | 3 |
| N-acetyl-Pro-Gly | 3.4 |
| N-methyl-Pro-Gly-Pro | 15 |
| Pro-Gly-Pro | 15 |
| t-Boc-Pro-Gly-Pro-OMe | No detectable activity |
| N-acetyl-Pro | No detectable activity |
| Pro-Gly | No detectable activity |
| Pro-Gly-Gly | No detectable activity |
| Gly-Pro | No detectable activity |
| Gly-Gly | No detectable activity |
| Gly-Pro-Hyp | No detectable activity |
To develop a QSAR model, various molecular descriptors would be calculated for each peptide analog in the dataset. These descriptors quantify different aspects of the molecular structure, such as:
Physicochemical Properties: These include hydrophobicity (logP), electronic properties (dipole moment, partial charges), and steric properties (molecular volume, surface area). For peptides, amino acid descriptors that capture the properties of individual residues are particularly important.
Topological Descriptors: These are numerical representations of the molecular structure based on its connectivity.
3D Descriptors: These descriptors are derived from the three-dimensional conformation of the peptide and can include information about molecular shape and electrostatic potential.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build a mathematical model that correlates the descriptors with the biological activity (EC50 values). A robust QSAR model can then be used to predict the bioactivity of novel, untested N-acetyl-Pro-Gly-Pro analogs, guiding the synthesis of compounds with potentially higher potency.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-acetyl-Pro-Gly-Pro, molecular docking can be used to predict how its analogs bind to their biological target, the chemokine receptor CXCR2. nih.govcaymanchem.comnih.gov
The process of molecular docking involves:
Preparation of the Receptor and Ligands: A high-resolution 3D structure of the CXCR2 receptor is required. This can be obtained from protein data banks or generated using homology modeling if an experimental structure is unavailable. The 3D structures of the N-acetyl-Pro-Gly-Pro analogs (the ligands) are also generated and optimized.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the peptide analog and the CXCR2 receptor.
By performing molecular docking studies on a series of N-acetyl-Pro-Gly-Pro analogs, researchers can gain insights into the structural requirements for effective binding to CXCR2. For instance, it can help to identify which amino acid residues in the peptide are crucial for the interaction and how modifications to the peptide's structure might enhance or diminish its binding affinity. This information is invaluable for the design of new analogs with improved activity as either agonists or antagonists of the CXCR2 receptor.
The integration of QSAR and molecular docking provides a powerful in silico platform for the exploration of the chemical space around the this compound. These predictive modeling techniques can significantly accelerate the discovery of novel and more potent peptide analogs for potential therapeutic applications.
Translational Potential and Future Directions in N Acetyl Pro Gly Pro Peptide Research
Biomarker Development for Inflammatory and Other Pathologies
N-acetyl-Pro-Gly-Pro has shown considerable promise as a biomarker for various pathological conditions characterized by neutrophilic inflammation. caymanchem.combertin-bioreagent.com Its presence in biological samples can indicate underlying collagen degradation and persistent inflammatory processes.
Research has demonstrated substantially higher concentrations of PGP metabolites, including Ac-PGP, in bronchoalveolar lavage (BAL) samples from individuals with chronic obstructive pulmonary disease (COPD) and cystic fibrosis when compared to healthy controls. caymanchem.comglpbio.combertin-bioreagent.com This elevated presence suggests that Ac-PGP could serve as a specific indicator of lung diseases involving chronic inflammation and neutrophil recruitment. caymanchem.com
Beyond pulmonary diseases, the role of Ac-PGP is being investigated in other inflammatory conditions. Studies have identified the peptide in inflamed tissues associated with alkali eye injury, where it is believed to be a primary trigger for the neutrophil invasion that leads to corneal ulceration. nih.govarvojournals.orgnih.gov Furthermore, recent findings indicate that the level of Ac-PGP in human nucleus pulposus tissues is positively correlated with the grade of intervertebral disc degeneration, suggesting its involvement in the pathogenesis of this condition. spandidos-publications.com The peptide's established neurotoxic properties also point towards its potential as a biomarker in inflammatory disorders of the central nervous system (CNS). nih.gov
| Pathology | Sample Type | Key Findings | Reference |
|---|---|---|---|
| Chronic Obstructive Pulmonary Disease (COPD) | Bronchoalveolar Lavage (BAL) | Substantially higher concentrations of PGP metabolites compared to controls. | caymanchem.combertin-bioreagent.com |
| Cystic Fibrosis | Bronchoalveolar Lavage (BAL) | Significantly increased levels of PGP metabolites. | nih.govcaymanchem.com |
| Alkali Eye Injury | Corneal Tissue | Abundance of Ac-PGP drives neutrophilia, leading to ulceration. | nih.gov |
| Intervertebral Disc Degeneration | Nucleus Pulposus Tissue | Ac-PGP levels positively correlate with the grade of degeneration. | spandidos-publications.com |
| Inflammatory CNS Disorders | (Potential) CSF/Tissue | Ac-PGP may mediate both inflammation and neurodegeneration. | nih.gov |
Preclinical Validation of N-acetyl-Pro-Gly-Pro Peptide as a Therapeutic Target
Given its role as a potent neutrophil chemoattractant, N-acetyl-Pro-Gly-Pro is considered a promising therapeutic target for a range of neutrophilic inflammatory diseases. caymanchem.combertin-bioreagent.com The peptide exerts its pro-inflammatory effects by stimulating chemokine CXC receptors, specifically CXCR1 and CXCR2. nih.govcaymanchem.com This action initiates a cascade that recruits neutrophils to the site of injury or inflammation, which can exacerbate tissue damage. caymanchem.combertin-bioreagent.com
The therapeutic potential of targeting Ac-PGP has been validated in preclinical models. In a model of alkali-induced eye injury, the use of specific antagonists against Ac-PGP resulted in a significant reduction in corneal ulceration. nih.gov This finding strongly supports the hypothesis that inhibiting the chemoattractant function of Ac-PGP can mitigate the tissue damage caused by excessive neutrophil infiltration. nih.gov
Furthermore, chronic administration of Ac-PGP to the lungs in animal models has been shown to induce neutrophilia and inflammatory tissue remodeling, mimicking the pathology seen in diseases like COPD. nih.gov This evidence reinforces the idea that blocking Ac-PGP activity could be a viable therapeutic strategy for these conditions. The peptide not only attracts neutrophils but also stimulates them to release matrix metalloproteinase-9 (MMP-9) and the chemokine CXCL8, creating a self-sustaining inflammatory cycle that promotes progressive tissue injury. nih.gov Interrupting this cycle by targeting Ac-PGP is therefore a key goal of ongoing preclinical drug discovery efforts in inflammation. bertin-bioreagent.com
Innovative Drug Delivery Strategies Utilizing the Peptide
The development of effective therapies targeting N-acetyl-Pro-Gly-Pro or its receptors requires sophisticated drug delivery systems to ensure the therapeutic agent reaches the desired site of action with high specificity and minimal off-target effects.
Peptide-conjugated nano delivery systems (NDS) represent a promising strategy for targeted cancer therapy and could be adapted for inflammatory diseases. nih.gov These systems utilize peptides as targeting ligands that bind to specific receptors overexpressed on target cells. nih.govmdpi.com Nanoparticles, such as those made of gold or polymers like poly (lactic-co-glycolic acid) (PLGA), can be functionalized with peptides to enhance the delivery of therapeutic cargo. openbiotechnologyjournal.com
For targeting pathologies involving Ac-PGP, nanoparticles could be conjugated with peptides or antibodies that either block Ac-PGP or its receptors (CXCR1/2). This approach would concentrate the therapeutic agent at the site of inflammation, potentially increasing its efficacy while reducing systemic exposure. The integration of peptides with various nanomaterials can resolve inherent limitations of peptide-based drugs, such as susceptibility to protease digestion and short half-life, leading to synergistic therapeutic effects. nih.gov
Overcoming the blood-brain barrier (BBB) is a major challenge in treating neurological disorders. nih.gov Liposomal drug delivery systems have emerged as powerful nanocarriers for targeted delivery to the brain. Liposomes, which are biocompatible and biodegradable, can be engineered to carry various therapeutic molecules across the BBB. tandfonline.comnih.gov
A particularly innovative approach involves the use of cell-penetrating peptides (CPPs). nih.gov These short peptides can be conjugated to the surface of liposomes to facilitate their transport across cellular membranes, including the endothelial cells of the BBB. nih.govtandfonline.com The HIV-1 Tat protein is a well-studied CPP that has been successfully used for delivering liposome (B1194612) nanoparticles into the brain. tandfonline.com This strategy could be employed to deliver Ac-PGP antagonists or other modulators to the CNS to treat neuroinflammatory conditions where the peptide is implicated. nih.gov By functionalizing liposomes with specific targeting ligands, it is possible to achieve precise delivery to brain tissue, enhancing therapeutic outcomes and reducing systemic toxicity. nih.gov
Elucidation of Unexplored Biological Roles and Mechanistic Nuances
While the role of N-acetyl-Pro-Gly-Pro as a neutrophil chemoattractant is well-established, ongoing research seeks to uncover more subtle and previously unknown biological functions and the intricate mechanisms that govern its activity.
The peptide is generated from collagen degradation through a proteolytic cascade involving matrix metalloproteinase-8 (MMP-8), MMP-9, and prolyl endopeptidase. spandidos-publications.com The N-terminal acetylation is a crucial modification that enhances its proteolytic stability and, consequently, its biological activity. nih.gov Studies on other peptides have shown that N-acetylation can significantly reduce degradation by proteases, a strategy that nature employs to stabilize bioactive molecules. nih.gov
Beyond its pro-inflammatory role, Ac-PGP and its signaling via CXCR2 receptors may be involved in a wider range of physiological and pathological processes, including neurogenesis and neuroprotection. nih.gov The unacetylated form, Pro-Gly-Pro (PGP), has demonstrated neuroprotective and neuroregenerative properties in vitro, reducing neuronal death and promoting the recovery of damaged neuronal networks. mdpi.comnih.gov It is plausible that the balance between PGP and its acetylated form, Ac-PGP, could dictate the shift from a reparative to a pathological inflammatory response in neural tissues. mdpi.com
In the context of intervertebral disc degeneration, Ac-PGP has been shown to upregulate the expression of pro-inflammatory cytokines and extracellular matrix proteases in nucleus pulposus cells through the activation of the NF-κB and MAPK signaling pathways. spandidos-publications.com This finding highlights a specific mechanistic role for the peptide in the degradation of the spinal disc matrix, opening new avenues for therapeutic intervention.
| Aspect | Key Findings | Implication/Future Direction | Reference |
|---|---|---|---|
| Generation | Formed from collagen by MMP-8, MMP-9, and prolyl endopeptidase. | Targeting these enzymes could control Ac-PGP production. | nih.govspandidos-publications.com |
| N-Acetylation | Enhances proteolytic stability and biological activity. | Understanding the acetylation process could offer new control points. | nih.gov |
| Signaling | Acts via CXCR1/2 receptors to attract neutrophils and stimulate MMP-9/CXCL8 release. | Development of specific CXCR1/2 antagonists. | nih.govspandidos-publications.com |
| Unexplored Roles | Potential involvement in neurogenesis, neuroprotection, and neurodegeneration. | Investigating the dual role of PGP/Ac-PGP in the CNS. | nih.govmdpi.comnih.gov |
| Pathology-Specific Mechanism | In disc degeneration, activates NF-κB and MAPK pathways in nucleus pulposus cells. | Targeting these pathways to prevent disc degradation. | spandidos-publications.com |
Synergistic Interactions with Existing Therapeutic Modalities in Preclinical Settings
A promising future direction in N-acetyl-Pro-Gly-Pro research is the exploration of its synergistic interactions with existing therapeutic agents in preclinical models. Given its central role in driving neutrophil-mediated inflammation, therapies that target Ac-PGP could potentially enhance the efficacy of current anti-inflammatory treatments.
For instance, in chronic inflammatory diseases like COPD or rheumatoid arthritis, Ac-PGP antagonists could be co-administered with standard-of-care treatments such as corticosteroids or disease-modifying antirheumatic drugs (DMARDs). The Ac-PGP antagonist would specifically target the neutrophil recruitment arm of the inflammatory cascade, potentially allowing for lower doses of broader-acting anti-inflammatory drugs, thereby reducing their side effects.
In the context of bacterial infections, where neutrophil response is critical for pathogen clearance but can also cause significant tissue damage, modulating Ac-PGP activity could be beneficial. A therapy that temporarily dampens the Ac-PGP-driven neutrophil influx might work synergistically with antibiotics by preserving tissue integrity while the antibiotics eliminate the pathogens.
Furthermore, in neurological disorders with an inflammatory component, combining Ac-PGP pathway inhibitors with neuroprotective agents could offer a dual-pronged approach. The Ac-PGP inhibitor would reduce neuroinflammation, creating a more favorable environment for the neuroprotective agent to promote neuronal survival and repair. Preclinical studies are needed to validate these potential synergistic strategies and to determine the optimal combinations and therapeutic windows for various diseases.
Research Gaps and Emerging Avenues for Scholarly Investigation
The study of N-acetyl-Pro-Gly-Pro (ac-PGP), a tripeptide derived from collagen, has illuminated its significant role as a matrikine, a bioactive fragment of the extracellular matrix, particularly in orchestrating neutrophil-driven inflammation. Despite these advances, several critical knowledge gaps remain, opening up new and exciting avenues for future scholarly investigation. A deeper understanding of these areas holds the potential to unlock novel therapeutic strategies for a range of inflammatory and neurological disorders.
A primary area requiring further exploration is the full spectrum of its biological activities beyond neutrophil chemotaxis. While its function as a neutrophil chemoattractant is well-established, the broader implications of its interaction with chemokine receptors, such as CXCR1 and CXCR2, are not fully understood. nih.gov Future research should aim to elucidate the downstream signaling pathways activated by ac-PGP in different cell types and tissues. This could reveal currently unknown functions in processes like angiogenesis, tissue remodeling, and even neurotransmission. nih.gov
The role of ac-PGP in a "forward-feeding inflammatory cycle" presents another significant research gap. nih.gov It is known that ac-PGP can stimulate neutrophils to release matrix metalloproteinase-9 (MMP-9) and CXCL8, which can, in turn, generate more ac-PGP and attract more neutrophils. nih.gov However, the precise mechanisms regulating this feedback loop and its relevance in the chronification of inflammatory diseases are yet to be fully detailed. Investigating this cycle could identify new therapeutic targets for breaking the perpetuation of chronic inflammation in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. nih.govcaymanchem.com
Furthermore, the therapeutic potential of modulating ac-PGP activity is an emerging field of interest. The development of specific antagonists to ac-PGP has shown promise in reducing corneal ulceration in animal models of alkali eye injury. nih.gov This suggests that targeting ac-PGP could be a viable strategy for other inflammatory conditions. Future research should focus on designing and testing more potent and specific antagonists or inhibitors of ac-PGP formation. nih.govarvojournals.org Conversely, exploring the potential benefits of ac-PGP analogs could also be a fruitful area of investigation. nih.govarvojournals.org
The involvement of ac-PGP in neurological disorders is a particularly compelling and underexplored avenue. Studies have shown elevated levels of ac-PGP in the brain following ischemic stroke, where it may contribute to neuronal injury. nih.gov However, its role in other neurological conditions characterized by inflammation and extracellular matrix degradation, such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS), remains largely unknown. nih.gov Future investigations are needed to determine the extent of ac-PGP's involvement in the pathophysiology of these diseases, which could pave the way for novel neuroprotective therapies. nih.gov Additionally, the potential for ac-PGP to influence neurogenesis and neuroprotection through CXCR2 signaling warrants further study. nih.gov
Finally, the potential of N-acetyl-Pro-Gly-Pro as a clinical biomarker is an area that merits deeper investigation. Its presence in inflamed tissues and biological fluids, such as bronchoalveolar lavage fluid in patients with COPD, suggests it could serve as a valuable indicator of disease activity and therapeutic response. caymanchem.com Future research should focus on developing and validating sensitive and specific assays for detecting ac-PGP in various clinical samples and correlating its levels with disease severity and progression.
A summary of key research gaps and emerging avenues is presented in the table below:
| Research Area | Key Unanswered Questions | Potential Future Directions |
| Broad Biological Functions | What are the full range of biological effects of ac-PGP beyond neutrophil chemotaxis? Which signaling pathways are activated in different cell types? | - Investigate downstream signaling cascades following CXCR1/2 activation.- Explore roles in angiogenesis, tissue repair, and neurotransmission. |
| Inflammatory Feedback Loop | How is the "forward-feeding" inflammatory cycle involving ac-PGP, MMPs, and other chemokines regulated? What is its contribution to chronic inflammation? | - Elucidate the regulatory mechanisms of this cycle.- Identify therapeutic targets to disrupt the cycle in chronic diseases. |
| Therapeutic Modulation | Can targeting ac-PGP or its receptors be an effective therapeutic strategy? What are the most effective ways to modulate its activity? | - Design and test potent and specific antagonists of ac-PGP.- Develop and evaluate novel inhibitors of the enzymes responsible for its formation.- Synthesize and screen ac-PGP analogs for potential therapeutic benefits. |
| Neurological Disorders | What is the role of ac-PGP in the pathophysiology of neurodegenerative diseases like Alzheimer's, Parkinson's, ALS, and MS? | - Investigate the presence and function of ac-PGP in various neurological disease models.- Explore its potential as a therapeutic target for neuroprotection. |
| Biomarker Development | Can ac-PGP serve as a reliable biomarker for inflammatory and neurological diseases? | - Develop and validate sensitive assays for ac-PGP detection in clinical samples.- Correlate ac-PGP levels with disease activity, progression, and response to treatment. |
Q & A
Advanced Research Question
- Standardize ischemia-reperfusion protocols (e.g., middle cerebral artery occlusion time) to minimize variability in neuroprotection studies .
- Use human induced pluripotent stem cell (iPSC)-derived neurons to compare species-specific CXCR1/2 expression and signaling .
- Report NIH guidelines compliance for animal studies, including randomization and blinding, to enhance reproducibility .
What green chemistry methods can reduce environmental impact during N-acetyl-PGP synthesis without compromising purity?
Advanced Research Question
- Replace TFA with acetic acid for cleavage/deprotection to reduce hazardous waste .
- Use solid-phase peptide synthesis (SPPS) with recyclable resins (e.g., PEG-based) to minimize solvent use .
- Implement flow chemistry for continuous synthesis, improving yield and reducing energy consumption .
How can researchers optimize LC-MS/MS workflows to detect endogenous N-acetyl-PGP in complex biological matrices (e.g., cerebrospinal fluid)?
Advanced Research Question
- Employ immunoaffinity enrichment with anti-PGP antibodies to improve sensitivity.
- Use stable isotope-labeled N-acetyl-PGP as an internal standard for quantification.
- Optimize collision energy settings to enhance fragmentation of Pro-Gly-Pro motifs, which lack basic residues and ionize poorly in positive mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
